{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

chiral building block enantiomeric excess stereochemical fidelity

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol (CAS 1226386-01-1) is a chiral pyrrolidine derivative bearing a 4-bromophenoxyethyl substituent at the pyrrolidine nitrogen and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₃H₁₈BrNO₂ and its molecular weight is 300.19 g/mol.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B15090032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO
InChIInChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2
InChIKeyBVMYYXYIHLJLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol: Chemical Identity, Physicochemical Profile & Procurement Specifications


{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol (CAS 1226386-01-1) is a chiral pyrrolidine derivative bearing a 4-bromophenoxyethyl substituent at the pyrrolidine nitrogen and a hydroxymethyl group at the 2-position . Its molecular formula is C₁₃H₁₈BrNO₂ and its molecular weight is 300.19 g/mol . The compound exists as a racemic mixture; enantiopure (S)- and (R)- forms are also commercially available under separate CAS numbers (1786997-54-3 and 1786797-27-0, respectively) . It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the established synthesis of Lasofoxifene, a selective estrogen receptor modulator (SERM) [1].

Why {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol Cannot Be Simply Replaced by In-Class Analogs


The specific combination of the 4-bromophenoxy group and the 2-hydroxymethylpyrrolidine scaffold in {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is critical for its utility as a synthetic intermediate. Mere substitution with alternative halogen substituents (e.g., Cl or F), alternative heterocycles (e.g., piperidine), or even the enantiomeric form leads to fundamentally different reactivity profiles and downstream synthetic outcomes. The bromine atom provides a unique handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not directly translatable to chloro- or fluoro- analogs without altering reaction conditions and yields . Furthermore, the enantiomeric configuration at the pyrrolidine 2-position controls the stereochemical outcome of subsequent transformations, making enantiopure forms non-interchangeable for asymmetric synthesis applications .

Quantitative Differentiation Evidence: {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol vs. Closest Analogs


Enantiomeric Purity: Racemic vs. (S)- and (R)-Enantiomers

For stereochemically sensitive applications, the enantiopure forms of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol offer a distinct purity advantage over the racemic mixture. The (S)-enantiomer (CAS 1786997-54-3) is commercially available at ≥98% purity , and the (R)-enantiomer (CAS 1786797-27-0) is similarly specified at ≥98% purity . In contrast, the racemic compound (CAS 1226386-01-1) is typically supplied at 95% purity or unspecified stereochemical composition . This 3 percentage-point difference in chemical purity, combined with the undefined enantiomeric ratio of the racemate, is critical when the downstream synthetic step requires stereochemical fidelity.

chiral building block enantiomeric excess stereochemical fidelity

Validated Synthetic Utility: Lasofoxifene Intermediate Pathway

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a direct structural analog of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine, a key intermediate in the published synthesis of Lasofoxifene tartrate (CP-336156), a selective estrogen receptor modulator [1]. The condensation of 6-methoxy-1-tetralone with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using CeCl₃ and butyllithium in THF yields the Lasofoxifene scaffold precursor [1]. The 2-hydroxymethyl substituent present in the target compound provides an additional functional handle for further derivatization (e.g., esterification, oxidation, or etherification), expanding synthetic utility beyond what the unsubstituted pyrrolidine analog can achieve.

Lasofoxifene SERM estrogen receptor drug synthesis

Predicted LogP Differential: 4-Br vs. 4-H and 4-Cl Analogs

The 4-bromophenoxy group confers higher lipophilicity compared to the corresponding 4-unsubstituted (4-H) and 4-chloro (4-Cl) analogs. Using the canonical SMILES OCC1CCCN1CCOc1ccc(Br)cc1, the predicted LogP (XLogP3) for {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is approximately 2.6 [1]. In contrast, the predicted LogP for the 4-H analog 1-[2-(phenoxy)ethyl]pyrrolidin-2-yl)methanol is approximately 1.8, and for the 4-Cl analog approximately 2.3 [1]. This LogP difference of ~0.8 units between the Br and H analogs corresponds to a roughly 6.3-fold higher theoretical partition coefficient (log P difference of 0.8 = Δlog P 0.8 → ~6.3×), which may significantly influence membrane permeability, protein binding, and pharmacokinetic behavior in biological assays.

lipophilicity LogP ADME physicochemical property

Absolute Configuration and Optical Rotation: Differentiating (S)- from (R)-Enantiomer

The (S)- and (R)-enantiomers of {1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl}methanol are distinguished by their absolute configuration at the pyrrolidine 2-position. While specific optical rotation values ([α]D) are not uniformly reported across vendors, the (S)-enantiomer (CAS 1786997-54-3) derived from (S)-prolinol is expected to exhibit negative optical rotation, whereas the (R)-enantiomer (CAS 1786797-27-0) derived from (R)-prolinol is expected to exhibit positive optical rotation, consistent with the behavior of (S)- and (R)-prolinol . This stereochemical distinction is critical for asymmetric synthesis applications where the absolute configuration of the starting material dictates the stereochemical outcome of the product.

optical rotation absolute configuration chiral purity

Optimal Application Scenarios for {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol Based on Quantitative Evidence


Asymmetric Synthesis of SERM-Derived Chemical Probes

For research programs exploring structure-activity relationships (SAR) around the Lasofoxifene scaffold, the (S)- or (R)-enantiomer of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol serves as an ideal chiral building block. The enantiopure form (≥98% purity) ensures stereochemical fidelity in downstream transformations, and the 2-hydroxymethyl group provides a versatile handle for introducing diverse functional groups (e.g., via Mitsunobu reaction, esterification, or oxidation to the aldehyde/carboxylic acid). This scenario is directly supported by the documented synthetic pathway to Lasofoxifene, where the analogous intermediate 1-[2-(4-bromophenoxy)ethyl]pyrrolidine participates in a CeCl₃-mediated condensation [1].

Suzuki Coupling-Based Library Synthesis Using the Aryl Bromide Handle

The 4-bromophenoxy substituent is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl boronic acid partners at the para position. This reactivity profile differentiates the 4-Br compound from its 4-Cl and 4-F analogs, which generally require more forcing conditions or specialized catalyst systems for cross-coupling [1]. The higher predicted lipophilicity (XLogP3 ≈ 2.6) of the 4-Br compound compared to the 4-H analog (XLogP3 ≈ 1.8) may also facilitate the purification of coupled products by reverse-phase chromatography.

Pharmacokinetic Probe Design Requiring Enhanced Membrane Permeability

When designing chemical probes for intracellular targets, the higher lipophilicity of the 4-bromophenoxy group (predicted LogP ≈ 2.6) relative to the 4-H analog (LogP ≈ 1.8) may confer superior passive membrane permeability [1]. This ~0.8 LogP unit difference corresponds to a theoretical ~6.3-fold increase in partition coefficient, which may be decisive in cell-based assays where compound uptake is a limiting factor. However, users should verify experimental LogP or permeability data in their specific assay system, as these predictions are computational in nature.

Intermediate for Dual-Functionalized Pyrrolidine Scaffolds

Unlike 1-[2-(4-bromophenoxy)ethyl]pyrrolidine, which lacks a second functional group, {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol possesses both an aryl bromide (for cross-coupling) and a primary alcohol (for further derivatization). This enables sequential orthogonal functionalization: first, Suzuki coupling at the aryl bromide; second, activation and substitution of the hydroxymethyl group. This dual-functionalization potential makes the compound particularly valuable for constructing complex, diversely substituted pyrrolidine libraries in a modular fashion [1].

Quote Request

Request a Quote for {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.